Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Medicinal chemistry Pyridazine-3-carboxamide Compound procurement

1-Ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049571-11-0) is a synthetic pyridazine-3-carboxamide derivative bearing an N-1 ethyl substituent and an N-(naphthalen-1-yl) carboxamide side chain. The pyridazine-3-carboxamide scaffold has been investigated for diverse biological targets, including cannabinoid CB2 receptor agonism and kinase inhibition (e.g., ALK, c-Met) ; however, no quantitative pharmacological, physicochemical, or stability data for this specific compound have been identified in primary research papers, patents, or authoritative databases accessible for this analysis.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 1049571-11-0
Cat. No. B6578090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1049571-11-0
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H15N3O2/c1-2-20-16(21)11-10-15(19-20)17(22)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,2H2,1H3,(H,18,22)
InChIKeyOAFJGYNFAPRBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049571-11-0) – Procurement-Relevant Identity and Compound Class Context


1-Ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049571-11-0) is a synthetic pyridazine-3-carboxamide derivative bearing an N-1 ethyl substituent and an N-(naphthalen-1-yl) carboxamide side chain. The pyridazine-3-carboxamide scaffold has been investigated for diverse biological targets, including cannabinoid CB2 receptor agonism [1] and kinase inhibition (e.g., ALK, c-Met) [2]; however, no quantitative pharmacological, physicochemical, or stability data for this specific compound have been identified in primary research papers, patents, or authoritative databases accessible for this analysis.

Why Generic Substitution Fails for 1-Ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049571-11-0) – The Data Gap That Prevents Interchange


Within the pyridazine-3-carboxamide class, small structural alterations—such as variation of the N-1 alkyl group (methyl vs. ethyl), the oxidation state of the pyridazinone ring (6-oxo vs. 6-hydroxy or tetrahydropyridazine), or the nature of the aromatic amide substituent (naphthalen-1-yl vs. naphthalen-2-yl vs. phenyl)—are known to profoundly modulate target potency, selectivity, and physicochemical properties [1][2]. However, for the specific compound 1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, no quantitative head-to-head comparator data are available in the open scientific or patent literature. Consequently, generic replacement with a structurally similar pyridazine-3-carboxamide cannot be justified on an evidence basis, as the direction and magnitude of changes in critical procurement-relevant parameters (e.g., potency, selectivity, solubility, stability) remain uncharacterized.

Quantitative Differentiation Evidence for 1-Ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049571-11-0) – Comparator-Based Analysis


Absence of Head-to-Head Quantitative Differentiation Data Against Closest Structural Analogs

No direct head-to-head comparison data were identified for 1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide against its closest structural analogs, including 1-methyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, 1-ethyl-N-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, or 1-ethyl-N-(phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, in any primary research paper, patent, or authoritative database accessible for this analysis. The pyridazine-3-carboxamide literature demonstrates that N-1 alkyl modification (methyl → ethyl) and naphthalen-1-yl → naphthalen-2-yl isomerization can induce >10-fold shifts in CB2 agonist potency [1] and similarly large changes in kinase inhibitory activity [2]; however, these SAR trends were established on distinct compound series and cannot be quantitatively extrapolated to the target compound without experimental verification.

Medicinal chemistry Pyridazine-3-carboxamide Compound procurement

Class-Level SAR Inferences from Pyridazine-3-Carboxamide Literature Are Not Compound-Specific

Published SAR studies on pyridazine-3-carboxamide derivatives demonstrate that the N-1 substituent and the aryl amide group exert strong influence on biological activity. In the CB2 agonist series, compound 26 (bearing an undisclosed substitution pattern) achieved an EC50 of 3.665 ± 0.553 nM with a selectivity index >2729 over CB1 [1]. In the kinase inhibitor patent literature, N-1 alkyl and aryl amide variations produced compounds with ALK IC50 values spanning low nanomolar to micromolar ranges [2]. These findings confirm class-level sensitivity to structural modification, but do not constitute quantitative evidence for the procurement differentiation of the target compound.

Structure–activity relationship CB2 agonist Kinase inhibitor

Patent Coverage Verification – No Example Compound Matching CAS 1049571-11-0

A full-text search of US Patent 9,126,947 B2 (Substituted pyridazine carboxamide compounds as kinase inhibitors) [1] did not reveal any example compound with the structural features matching 1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. The exemplified compounds in this patent predominantly feature 4-substituted benzamide groups rather than the naphthalen-1-yl carboxamide present in the target compound. This absence indicates that the target compound may occupy a distinct structural space not covered by the primary kinase inhibitor patent in this class.

Patent landscape Freedom to operate Kinase inhibitor

Application Scenarios for 1-Ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049571-11-0) Grounded in Available Evidence


Exploratory Structure–Activity Relationship (SAR) Studies in Pyridazine-3-Carboxamide Chemical Space

Researchers seeking to probe the SAR boundaries of the pyridazine-3-carboxamide scaffold may procure this compound as a structurally distinct probe molecule. The combination of an N-1 ethyl group and an N-(naphthalen-1-yl) carboxamide represents a substitution pattern distinct from the majority of published pyridazine-3-carboxamides [1][2]. Its use may help delineate the contributions of N-1 alkyl size and naphthalene regiochemistry to target engagement and selectivity. However, users must generate their own quantitative comparator data, as none exist in the public domain.

Negative Control or Selectivity Counter-Screen in Kinase or GPCR Assays

Given the sensitivity of pyridazine-3-carboxamide biological activity to minor structural modifications [1][2], this compound may serve as a structurally matched negative control for more potent pyridazine-3-carboxamide leads. Its distinct naphthalen-1-yl substitution could confer differential binding relative to established inhibitors, enabling selectivity profiling. Procurement for this purpose should be accompanied by in-house profiling to confirm the expected inactivity or differential selectivity.

Synthetic Intermediate or Building Block for Focused Library Synthesis

The compound may be employed as a synthetic intermediate for the generation of focused pyridazine-3-carboxamide libraries, leveraging the naphthalen-1-yl carboxamide as a diversification point. The absence of competitive literature data [1][2] means that any library derived from this scaffold will generate novel intellectual property. Procurement quantities should reflect the intended scope of parallel synthesis.

Physicochemical Property Benchmarking in Pyridazinone Series

Scientific users requiring baseline solubility, logP, or stability data for the naphthalen-1-yl substituted pyridazinone sub-series may procure this compound for experimental determination. No pre-existing physicochemical data are available [1][2]; therefore, procurement must be paired with analytical characterization to establish comparability with other analogs.

Quote Request

Request a Quote for 1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.